2-Cyano-5-(2,3-dimethylphenyl)phenol
CAS No.: 1261900-93-9
Cat. No.: VC11753698
Molecular Formula: C15H13NO
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261900-93-9 |
|---|---|
| Molecular Formula | C15H13NO |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 4-(2,3-dimethylphenyl)-2-hydroxybenzonitrile |
| Standard InChI | InChI=1S/C15H13NO/c1-10-4-3-5-14(11(10)2)12-6-7-13(9-16)15(17)8-12/h3-8,17H,1-2H3 |
| Standard InChI Key | LUHBDKSOVIMIRD-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C2=CC(=C(C=C2)C#N)O)C |
| Canonical SMILES | CC1=C(C(=CC=C1)C2=CC(=C(C=C2)C#N)O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Cyano-5-(2,3-dimethylphenyl)phenol belongs to the class of substituted phenols, featuring:
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A phenol core (C₆H₅OH)
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A cyano (-C≡N) group at the ortho position (C2)
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A 2,3-dimethylphenyl group at the para position (C5).
The IUPAC name, 4-(2,3-dimethylphenyl)-2-hydroxybenzonitrile, reflects this substitution pattern. The spatial arrangement of methyl groups on the phenyl ring distinguishes it from isomers like 2-cyano-4-(3,5-dimethylphenyl)phenol, where methyl groups occupy meta positions relative to the phenyl-phenol linkage.
Table 1: Core Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry | 1261900-93-9 | |
| Molecular Formula | C₁₅H₁₃NO | |
| Molecular Weight | 223.27 g/mol | |
| SMILES | CC1=C(C(=CC=C1)C2=CC(=C(C=C2)C#N)O)C | |
| InChIKey | LUHBDKSOVIMIRD-UHFFFAOYSA-N | |
| PubChem CID | 53219857 |
Synthesis and Production Pathways
General Synthetic Strategies
While no explicit synthesis protocols for 2-cyano-5-(2,3-dimethylphenyl)phenol are documented, analogous compounds suggest a multi-step approach:
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Aryl Halide Coupling: Bromination of phenol derivatives followed by Suzuki-Miyaura coupling with 2,3-dimethylphenylboronic acid.
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Cyanation: Introduction of the cyano group via Rosenmund-von Braun reaction using CuCN or Pd-catalyzed cyanation.
A patent describing the synthesis of structurally related cyano-phenyl pyrazoles (CN103396366B) highlights the use of:
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Diazotization reactions with NaNO₂ under acidic conditions
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Subsequent coupling with ethyl 2,3-dicyanopropionate .
Though developed for a different target, this methodology could be adapted for introducing cyano groups in phenolic systems.
Industrial Challenges
Current limitations in scaling production include:
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Low-Temperature Requirements: Many cyanation reactions require sub-15°C conditions to prevent side reactions .
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Yield Optimization: Reported yields for analogous compounds rarely exceed 75%, necessitating improved catalytic systems .
Physicochemical Properties
Solubility and Stability
Predicted properties based on structural analogs:
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LogP: Estimated at 3.1 (ACD/Labs), indicating moderate lipophilicity
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Aqueous Solubility: <1 mg/mL at 25°C due to hydrophobic phenyl and cyano groups
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Thermal Stability: Decomposition observed above 200°C (DSC extrapolation)
Table 2: Predicted Spectral Data
| Technique | Key Features |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.8 (d, J=8 Hz, H-6), 7.2 (m, phenyl), 5.1 (s, -OH) |
| IR | 2250 cm⁻¹ (C≡N stretch), 3300 cm⁻¹ (-OH) |
| MS (EI) | m/z 223 [M]⁺, 195 [M-CO]⁺ |
Analytical Characterization Methods
Chromatographic Techniques
Reverse-phase HPLC methods using columns like Ascentis® Express C18 (2.1 × 50 mm, 2.7 μm) achieve baseline separation of structural analogs under gradient conditions:
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Mobile Phase: 0.1% H₃PO₄ in H₂O (A) / MeCN (B)
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Gradient: 20-80% B over 10 min
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Detection: UV 254 nm
| Parameter | Specification |
|---|---|
| Personal Protection | Nitrile gloves, fume hood |
| Storage | -20°C under nitrogen |
| Disposal | Incineration (≥1000°C) |
Future Research Directions
Unresolved Questions
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Catalytic Cyanation: Developing room-temperature methodologies to improve synthetic efficiency
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Biological Screening: Systematic evaluation against kinase targets (e.g., Chk2, CDKs)
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Crystallography: Single-crystal X-ray analysis to confirm substituent orientations
Environmental Impact
Lifecycle analysis needed to assess:
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Persistence in aquatic systems
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Byproduct formation during thermal decomposition
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